tert-Butyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
tert-Butyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a halogenated pyrrolopyridine derivative featuring a tert-butyloxycarbonyl (Boc) protective group at the pyrrole nitrogen. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and heterocyclic scaffolds for drug discovery. Its structure combines a pyrrolo[2,3-b]pyridine core with chloro and iodo substituents at positions 6 and 3, respectively, enhancing its reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) .
Synthesis Overview: The Boc-protected pyrrolopyridine scaffold is typically synthesized via sequential halogenation and protection steps. For example, tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (a closely related analog) is prepared by reacting 3-iodo-1H-pyrrolo[2,3-b]pyridine with di-tert-butyl dicarbonate in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP) . Purification via silica gel chromatography (heptane:EtOAc gradient) yields the product as a yellow oil.
Properties
IUPAC Name |
tert-butyl 6-chloro-3-iodopyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-6-8(14)7-4-5-9(13)15-10(7)16/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAUDASCRAOGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=C(C=C2)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable starting materials such as 2-aminopyridine derivatives.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or N-chlorosuccinimide under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or alkyl group.
Reduction and Oxidation: The compound can undergo reduction or oxidation reactions to modify the oxidation state of the functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium tert-butoxide, or Grignard reagents can be used.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are commonly employed.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated derivatives, while substitution reactions can introduce different functional groups at the chlorine or iodine positions.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. The pyrrolo[2,3-b]pyridine core is known to interact with various biological targets, making it a promising scaffold for drug discovery.
Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the production of active pharmaceutical ingredients (APIs). Its versatility in chemical reactions allows for the efficient synthesis of complex drug molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is primarily related to its ability to interact with specific molecular targets. The compound can bind to the active sites of enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by occupying the ATP-binding site, thereby preventing phosphorylation of target proteins. The exact molecular pathways involved depend on the specific biological context and the target proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares tert-butyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with key analogs:
Key Observations :
Halogenation Patterns : The target compound’s 6-chloro-3-iodo substitution contrasts with analogs like , which places iodine at pyridine position 2. This positional variance influences reactivity in metal-catalyzed coupling reactions.
Core Heterocycle Modifications : Analog replaces the pyrrolopyridine core with an imidazo-pyrrolo-pyrazine system, expanding π-conjugation for enhanced binding to kinase ATP pockets.
Protective Group Utilization : All analogs employ Boc protection for nitrogen atoms, ensuring stability during multi-step syntheses.
Research Findings and Industrial Relevance
- Catalytic Efficiency : The target compound’s synthesis (yield ~70–80% after chromatography) is comparable to analogs like , though mercury-dependent routes (e.g., ) face scalability challenges due to toxicity .
- Cost and Availability : Commercial analogs like are priced at $400–4800 per gram, reflecting the premium for complex substitution patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
